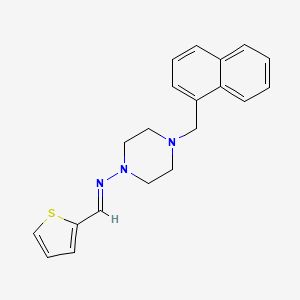![molecular formula C12H12BrN3O2 B5544166 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)
5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves reactions that lead to the formation of imidazolidinedione derivatives. For example, the synthesis of 3-[(dimethylamino)(2-phenyl-5-oxo-2-oxazolinyl-idene-4)methyl]imidazo[1,2-x]azines involves the reaction of 4-(2-Bromo-1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone with N,N-dimethyl-N'-heteroarylformamidines to form imidazoazine derivatives. These derivatives can be further transformed into various compounds through reactions with sodium methoxide or hydrochloric acid in methanol (Bratušek et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione can be performed through X-ray crystallography. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined using this technique, highlighting the importance of understanding the molecular configuration and interactions within the crystal lattice (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with the imidazolidinedione structure are diverse. For example, the synthesis of dihydropyridine derivatives from 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one illustrates the reactivity of such compounds with primary amines to afford new chemical entities (Stanovnik et al., 2002).
科学的研究の応用
Synthesis and Potential Activities
Antidepressant Activity : The compound has been explored for its potential antidepressant activity. In a study, its derivative, synthesized through catalytic hydrogenation, demonstrated notable antidepressant effects in mice without significant inhibition of monoamine oxidase activity, suggesting a unique mechanism of action compared to traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Intermediate in Synthesis : It serves as an intermediate in the synthesis of azaaplysinopsin derivatives and related compounds, highlighting its role in the development of novel chemical entities with potential therapeutic applications (Bratušek, Hvala, & Stanovnik, 1998).
Photodynamic Therapy Application : Derivatives of this compound have been investigated for their use in photodynamic therapy, a treatment for cancer. These derivatives exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Compound Development
Ring Transformations : The compound and its derivatives are utilized in ring transformations to create 1-amino and 1,3-diamino-2,4-imidazolidinedione (hydantoin) derivatives, showing the versatility of these molecules in synthetic organic chemistry (Milcent, Barbier, Yver, & Mazouz, 1991).
Carbon Monoxide Source : In the context of palladium-catalyzed aminocarbonylations, derivatives of this compound act as efficient sources of carbon monoxide, facilitating the synthesis of aryl amides, which are valuable in medicinal chemistry (Wan, Alterman, Larhed, & Hallberg, 2002).
Hypoglycemic Activity : Some derivatives have been investigated for their hypoglycemic activity, indicating the potential of these compounds in developing treatments for conditions like diabetes (Ishikawa, Kosasayama, Nakamura, & Konno, 1978).
将来の方向性
The future directions for research on “5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione” could include detailed studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in Schiff bases and their derivatives, this compound could be of interest in various fields, including medicinal chemistry and materials science .
特性
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-16(2)10-4-3-7(5-8(10)13)6-9-11(17)15-12(18)14-9/h3-6H,1-2H3,(H2,14,15,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINUEIDMSWTDLK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)
![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)